molecular formula C10H21NO6S2 B6201368 tert-butyl N-(1,3-dimethanesulfonylpropan-2-yl)carbamate CAS No. 2731009-44-0

tert-butyl N-(1,3-dimethanesulfonylpropan-2-yl)carbamate

Cat. No.: B6201368
CAS No.: 2731009-44-0
M. Wt: 315.4
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Description

tert-butyl N-(1,3-dimethanesulfonylpropan-2-yl)carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines. This particular compound is known for its stability and effectiveness in protecting amine groups during various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(1,3-dimethanesulfonylpropan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with 1,3-dimethanesulfonylpropane under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The product is then purified using techniques such as crystallization or chromatography to obtain a high-purity compound.

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-(1,3-dimethanesulfonylpropan-2-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions where the tert-butyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted carbamates.

Scientific Research Applications

Chemistry: tert-butyl N-(1,3-dimethanesulfonylpropan-2-yl)carbamate is used as a protecting group for amines in peptide synthesis. It helps in the selective protection and deprotection of amine groups during the synthesis of complex molecules.

Biology: In biological research, this compound is used to protect amine groups in biomolecules, allowing for the study of specific biochemical pathways without interference from reactive amine groups.

Medicine: In medicinal chemistry, this compound is used in the synthesis of pharmaceutical intermediates. It helps in the development of drugs by protecting functional groups during the synthesis process.

Industry: In the chemical industry, this compound is used in the production of various chemicals and materials. It is valued for its stability and effectiveness in protecting reactive groups during chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl N-(1,3-dimethanesulfonylpropan-2-yl)carbamate involves the formation of a stable carbamate linkage with amine groups. This linkage prevents the amine group from participating in unwanted side reactions. The compound can be selectively deprotected under specific conditions, allowing for the controlled release of the amine group.

Molecular Targets and Pathways: The primary molecular target of this compound is the amine group in organic molecules. The compound interacts with the amine group to form a stable carbamate linkage, which can be cleaved under acidic or basic conditions.

Comparison with Similar Compounds

  • tert-butyl N-(1,3-dimethanesulfonylpropan-2-yl)carbamate
  • This compound
  • This compound

Uniqueness: this compound is unique due to its high stability and effectiveness as a protecting group for amines. It offers selective protection and can be easily deprotected under mild conditions, making it a valuable tool in organic synthesis and medicinal chemistry.

Properties

CAS No.

2731009-44-0

Molecular Formula

C10H21NO6S2

Molecular Weight

315.4

Purity

95

Origin of Product

United States

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